Product packaging for 2-iodobenzene-1,4-diol(Cat. No.:CAS No. 23030-43-5)

2-iodobenzene-1,4-diol

Cat. No.: B1614833
CAS No.: 23030-43-5
M. Wt: 236.01 g/mol
InChI Key: HPLUXOMGUZEHFT-UHFFFAOYSA-N
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Description

2-Iodobenzene-1,4-diol (CAS 23030-43-5), also known as 2-iodohydroquinone, is a di-substituted benzene derivative that serves as a valuable synthetic intermediate in organic chemistry and pharmaceutical research . With a molecular formula of C6H5IO2 and a molecular weight of 236.01 g/mol, this compound features both hydroxy and iodo functional groups on the aromatic ring, making it a versatile building block for further chemical transformations . The presence of the iodine atom, which is a good leaving group, enables participation in various metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, analogous to its parent compound iodobenzene . In laboratory research, this compound is utilized for the synthesis of more complex organic molecules. Its reactive iodine atom allows for efficient arylation reactions, while the electron-donating hydroxy groups can direct further electrophilic substitution. Literature indicates its use in synthetic routes, including a high-yield (72%) preparation from hydroquinone . Researchers value this compound for exploring new catalytic methods and developing compounds with potential biological activity. Proper handling is essential; it requires storage in a dark place, sealed and dry at 2-8°C to maintain stability . According to safety information, this substance poses health hazards, including toxicity if swallowed, inhaled, or upon skin contact, and can cause severe skin and eye irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5IO2 B1614833 2-iodobenzene-1,4-diol CAS No. 23030-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodobenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLUXOMGUZEHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177585
Record name Hydroquinone, iodo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23030-43-5
Record name 2-Iodo-1,4-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23030-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroquinone, iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023030435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroquinone, iodo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Iodobenzene 1,4 Diol and Its Structural Congeners

Direct Synthetic Approaches to 2-Iodobenzene-1,4-diol

The formation of this compound can be achieved through two primary routes: the direct, regioselective iodination of the parent hydroquinone (B1673460) molecule or by the chemical conversion of other suitably substituted benzenediols.

Regioselective Iodination Strategies of Hydroquinone (1,4-Benzenediol)

The direct iodination of hydroquinone (benzene-1,4-diol) presents a challenge in controlling the position of the incoming iodine substituent. The two hydroxyl groups are powerful ortho-, para-directing activators, meaning substitution can potentially occur at any of the four available ring positions. However, strategic selection of the iodinating agent and reaction conditions can achieve high regioselectivity for the 2-position.

Electrophilic iodination using N-iodosuccinimide (NIS) is a widely adopted method for the iodination of electron-rich aromatic compounds such as phenols. organic-chemistry.orgresearchgate.netelsevierpure.com The reaction is often facilitated by a catalytic amount of an acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid, which activates the NIS, making it a more potent electrophile. researchgate.netelsevierpure.com The strong activating and ortho-directing effect of the hydroxyl groups on the hydroquinone ring guides the iodine atom to a position adjacent to one of the hydroxyls. Due to the symmetry of the starting material, all four positions are electronically equivalent, leading to the formation of this compound. Further iodination to 2,5-diiodobenzene-1,4-diol (B76841) can occur if excess iodinating agent is used.

Table 1: Reagents for Regioselective Iodination of Phenolic Compounds
ReagentCatalyst/ConditionsTypical Outcome
N-Iodosuccinimide (NIS)Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (p-TsOH) in CH3CN or DMF researchgate.netelsevierpure.comMild and highly regioselective mono-iodination of activated arenes. elsevierpure.com
Iodine (I2)Oxidizing agent (e.g., HIO3, HNO3)Generates electrophilic iodine species in situ for aromatic substitution.
Benzyltrimethylammonium dichloroiodateNeutral conditionsUsed for regioselective iodination where hydroxyl groups direct the substitution. researchgate.net

Conversion Pathways from Other Halogenated or Substituted Benzenediols

An alternative route to this compound involves starting with a benzenediol that is already functionalized at the 2-position.

Halogen Exchange (Aromatic Finkelstein Reaction): A powerful method for synthesizing aryl iodides is the copper-catalyzed halogen exchange reaction, often referred to as an aromatic Finkelstein reaction. acs.orgorganic-chemistry.orgacs.org This transformation allows for the conversion of an aryl bromide, such as 2-bromobenzene-1,4-diol, into the desired this compound. The reaction is typically carried out using sodium iodide (NaI) as the iodine source, a copper(I) iodide (CuI) catalyst, and a diamine ligand in a solvent like dioxane. acs.orgfrontiersin.org This method is valued for its mild conditions and tolerance of various functional groups, including the acidic hydroxyl groups present in the substrate. researchgate.net

Sandmeyer Reaction: A classic, multi-step approach involves the Sandmeyer reaction. organic-chemistry.org This sequence would begin with 2-aminobenzene-1,4-diol. The amino group is first converted into a diazonium salt using sodium nitrite (B80452) (NaNO2) and a strong acid. The resulting diazonium salt is then treated with an iodide salt, such as potassium iodide (KI), which displaces the diazonium group to yield this compound. While robust, this method requires the synthesis of the amino-substituted precursor.

Advanced Synthetic Strategies for Derivatization of this compound

The synthetic utility of this compound lies in its trifunctional nature, possessing two hydroxyl groups and a carbon-iodine bond. Each of these sites can be selectively manipulated to build molecular complexity.

Selective Functionalization of Hydroxyl Groups (e.g., Esterification, Etherification)

The presence of two hydroxyl groups necessitates strategies for selective functionalization if they are to be differentiated.

Esterification and Etherification: Standard esterification (using acyl chlorides or anhydrides) and etherification (e.g., Williamson ether synthesis) can be employed. However, achieving mono-functionalization over di-functionalization requires careful control of stoichiometry and reaction conditions. For substrates like substituted hydroquinones, selective monoetherification can be achieved with high regioselectivity. Studies have shown that reactions tend to occur at the less sterically hindered hydroxyl group. benthamdirect.comeurekaselect.comresearchgate.net For this compound, the hydroxyl group at the 4-position is sterically less encumbered than the hydroxyl at the 1-position, which is flanked by the bulky iodine atom. This inherent steric difference can be exploited to selectively form 4-O-substituted derivatives. For instance, NaNO2-promoted monoetherification has been shown to proceed with complete regioselectivity towards the less hindered phenolic -OH group in substituted hydroquinones. benthamdirect.comeurekaselect.com

Table 2: Strategies for Selective Hydroxyl Functionalization
Reaction TypeMethodBasis of Selectivity
MonoetherificationNaNO2 promotion under acidic conditions benthamdirect.comeurekaselect.comReaction occurs preferentially at the sterically less hindered hydroxyl group. eurekaselect.com
Monoesterification (Acylation)Stoichiometric control of acylating agent at low temperatures.Kinetic control favoring reaction at the more accessible hydroxyl site.
Orthogonal ProtectionUse of protecting groups with different chemical stabilities (e.g., silyl (B83357) ether vs. benzyl (B1604629) ether).Allows for the sequential deprotection and reaction of each hydroxyl group independently.

Exploitation of the Iodine Moiety in Cross-Coupling Reactions (e.g., Suzuki Coupling on related systems)

The carbon-iodine bond is a versatile functional handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. nobelprize.org Aryl iodides are highly reactive substrates in these transformations due to the relative weakness of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.

The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species, is a prominent example. nobelprize.org In a typical reaction, this compound (or a protected version) would be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. nih.govacs.org The catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the this compound derivative.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the iodide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

This reaction allows for the direct attachment of new aryl, heteroaryl, or alkenyl substituents at the 2-position of the hydroquinone ring, providing a modular route to a vast array of complex derivatives.

Radical-Based Annulation and Cyclization Approaches

The C-I bond in this compound is susceptible to homolytic cleavage, making it a precursor for aryl radical intermediates. This reactivity can be harnessed in radical-based annulation and cyclization reactions to construct new ring systems.

Under thermal, photochemical, or initiator-induced conditions, the C-I bond can break to form a 2,5-dihydroxyphenyl radical. This highly reactive species can then participate in a variety of transformations. For example, in an intramolecular reaction, if a suitable radical acceptor (like an alkene or alkyne) is tethered to one of the hydroxyl groups via an ether linkage, the aryl radical can add across the multiple bond, initiating a cyclization cascade. nih.govacs.org In an intermolecular sense, the aryl radical can add to an external alkene, initiating a process that can lead to difunctionalization or annulation products. nih.govacs.org These radical pathways offer synthetic routes that are often complementary to traditional ionic reaction mechanisms. nih.gov

Innovations in Green Chemistry for this compound Synthesis

Recent advancements in chemical synthesis have increasingly focused on the principles of green chemistry, aiming to develop processes that are more environmentally benign, efficient, and safe. The synthesis of this compound and related iodinated aromatic compounds has benefited significantly from these innovations, particularly through the development of electrochemical methods and the use of sustainable catalysts and solvents. These approaches offer compelling alternatives to traditional iodination techniques, which often rely on hazardous reagents and generate substantial chemical waste. nih.gov

Electrochemical synthesis has emerged as a powerful and green alternative for the iodination of aromatic compounds. nih.gov This method utilizes electrons as the primary reactant to generate the active iodinating species, thereby avoiding the need for harsh and often toxic chemical oxidants typically required in conventional methods. nih.govdntb.gov.ua The core principle of electrochemical iodination involves the anodic oxidation of a simple iodine source, such as molecular iodine (I₂) or iodide salts, to produce a highly reactive electrophilic iodine species (I⁺). dntb.gov.uaresearchgate.net This electrochemically generated I⁺ can then efficiently react with electron-rich aromatic substrates, such as hydroquinone and its derivatives, to yield the desired iodinated products.

One of the primary advantages of this technique is the in situ generation of the iodinating agent, which enhances safety and process control. nih.gov Researchers have demonstrated that this method is applicable to a wide range of aromatic compounds. dntb.gov.ua For instance, the electrochemical iodination of anisole (B1667542) using a glassy carbon anode can achieve a yield of up to 97% for 4-iodoanisole. dntb.gov.ua Similarly, high yields have been reported for the para-iodination of toluene (B28343) (92%), benzonitrile (B105546) (84%), and bromobenzene (B47551) (73%). dntb.gov.ua The choice of electrode material and solvent system is crucial for optimizing reaction selectivity and yield. dntb.gov.uaresearchgate.net

For highly reactive substrates like phenols and diols, which are prone to over-iodination, electrochemical methods offer refined control. researchgate.netgoogle.com Techniques such as micromixing can be employed to manage the reaction between the pre-formed iodine cation and the aromatic compound, significantly improving the yield of the desired mono-iodinated product. rsc.org This approach helps to overcome the issue of "disguised chemical selectivity," where the reaction rate exceeds the mixing rate, leading to unwanted side products. rsc.org The reaction medium is often maintained at an acidic pH, and polar, water-miscible organic solvents like lower alcohols (C₁-C₄) are commonly used, sometimes in mixtures with water. google.com

Table 1: Examples of Electrochemical Iodination of Aromatic Compounds
Aromatic SubstrateElectrochemical ConditionsProductYieldReference
AnisoleGlassy carbon anode, H₂SO₄ in CH₃CN4-Iodoanisole97% dntb.gov.ua
TolueneGlassy carbon anode, H₂SO₄ in CH₃CN4-Iodotoluene92% dntb.gov.ua
BenzonitrileGlassy carbon anode, H₂SO₄ in CH₃CN4-Iodobenzonitrile84% dntb.gov.ua
BromobenzeneGlassy carbon anode, H₂SO₄ in CH₃CN4-Iodobromobenzene73% dntb.gov.ua
3,5-Disubstituted PhenolsAnodic oxidation in C₁-C₄ alcohols (e.g., methanol), acidic pH3,5-Disubstituted-2,4,6-triiodophenolsNot specified google.com

The principles of green chemistry strongly advocate for the replacement of hazardous solvents and the use of efficient, recyclable catalysts. In the context of synthesizing this compound, significant progress has been made in developing sustainable iodination protocols.

A major focus has been the elimination of traditional chlorinated solvents like carbon tetrachloride and chloroform, which are toxic and environmentally persistent. acsgcipr.org Water has been identified as an excellent eco-friendly solvent for many iodination reactions. acsgcipr.orgmdpi.com Its use aligns with green chemistry goals of safety, environmental benignity, and cost-effectiveness. Another promising green solvent is polyethylene (B3416737) glycol (PEG), particularly PEG-400. benthamdirect.com Research has shown that a combination of iodine and iodic acid in PEG-400 can effectively iodinate various reactive aromatic compounds, offering advantages such as simple reaction procedures and easy product isolation. benthamdirect.com

Solvent-free reaction conditions represent another key area of innovation. nih.govresearchgate.net Mechanochemistry, which involves mechanical grinding of solid reactants, has been successfully applied to the iodination of pyrimidine (B1678525) derivatives. nih.govresearchgate.net This method, using iodine and a co-reagent like silver nitrate (B79036) (AgNO₃), is notable for its short reaction times (20–30 minutes), high yields (70–98%), and simple setup, completely avoiding the use of bulk solvents. nih.govresearchgate.net

In addition to green solvents, the development of sustainable catalyst systems is crucial. While many iodination reactions use stoichiometric amounts of reagents, catalytic approaches are being explored. Molecular iodine itself can act as a low-toxicity and inexpensive catalyst in certain reactions, such as the aerobic oxidation of thiols, where the iodine catalyst is regenerated in situ. mdpi.com This catalytic cycle, using sustainable oxygen as the terminal oxidant, exemplifies a highly efficient and green process. mdpi.com For the iodination of aromatic rings, systems involving a catalytic amount of a Lewis acid or an oxidizing agent in a green solvent are of great interest. For example, the use of inorganic oxidants like I₂O₅ with a catalytic iodine source in aqueous solvent systems has been developed for the iodofunctionalization of olefins, a strategy that could be adapted for aromatic systems. mdpi.com

Table 2: Green Catalyst and Solvent Systems for Iodination Reactions
Substrate TypeCatalyst/Reagent SystemSolventKey FeaturesReference
Reactive AromaticsI₂ / HIO₃PEG-400Eco-friendly procedure, quantitative yields, easy isolation. benthamdirect.com
Pyrimidine DerivativesI₂ / AgNO₃Solvent-free (Grinding)Short reaction time (20-30 min), high yields (70-98%). nih.govresearchgate.net
Terminal AlkynesI₂ / H₃PO₃WaterGreen solvent, good yields for hydroiodination. mdpi.com
ThiolsI₂ (Catalytic) / O₂Ethyl Acetate (B1210297)Uses O₂ as terminal oxidant, catalyst is regenerated. mdpi.com
AlkenesLiI / I₂O₅H₂O / AcetoneEnvironmentally friendly method, good to excellent yields. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 2 Iodobenzene 1,4 Diol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. compoundchem.com For 2-iodobenzene-1,4-diol, various NMR techniques are employed to assign proton and carbon signals, confirm connectivity, and even monitor reaction dynamics.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and hydroxyl protons. The aromatic region provides key information about the substitution pattern on the benzene (B151609) ring. Due to the asymmetry of the molecule, three unique signals are anticipated for the three aromatic protons.

The proton adjacent to the iodine atom (H-3) is expected to appear as a doublet. The proton situated between the two hydroxyl groups is not present in this specific isomer. The proton at the C-5 position, flanked by a carbon with a proton and a carbon with a hydroxyl group, would likely appear as a doublet of doublets. The proton at the C-6 position, adjacent to a proton-bearing carbon, would appear as a doublet. The chemical shifts (δ) for these aromatic protons typically fall within the 6.5-8.0 ppm range, influenced by the electron-donating effects of the hydroxyl groups and the electron-withdrawing and deshielding effect of the iodine atom. oregonstate.edu

The two hydroxyl protons (-OH) generally appear as broad singlet signals. Their chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature, but typically ranges from 4.0 to 7.0 ppm for phenolic hydroxyls.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic H-36.8 - 7.2d (doublet)
Aromatic H-56.6 - 7.0dd (doublet of doublets)
Aromatic H-66.7 - 7.1d (doublet)
Hydroxyl (4-OH)4.0 - 7.0br s (broad singlet)
Hydroxyl (1-OH)4.0 - 7.0br s (broad singlet)

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display six distinct signals, corresponding to the six unique carbon atoms in the aromatic ring. The chemical shifts of these carbons are significantly influenced by the attached substituents.

The carbon atom bonded to the iodine (C-2) is expected to have a chemical shift in the range of 85-100 ppm, which is significantly upfield (lower ppm value) due to the "heavy atom effect" of iodine. The two carbons bearing the hydroxyl groups (C-1 and C-4) will be deshielded and are expected to appear in the 145-155 ppm region. The remaining three carbons (C-3, C-5, and C-6) will have chemical shifts in the typical aromatic range of 115-130 ppm. compoundchem.comoregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-OH)145 - 155
C-2 (C-I)85 - 100
C-3118 - 125
C-4 (C-OH)145 - 155
C-5115 - 122
C-6120 - 130

To definitively confirm the structure and assign all proton and carbon signals, multidimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons, specifically between H-5 and H-6, helping to confirm their connectivity on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). An HSQC spectrum would show cross-peaks linking the signal of H-3 to C-3, H-5 to C-5, and H-6 to C-6, allowing for the unambiguous assignment of these carbon resonances. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). HMBC is crucial for piecing together the molecular framework. For example, correlations would be expected from the hydroxyl protons to the adjacent carbons (C-1, C-2, C-6 and C-3, C-4, C-5). Aromatic protons would also show correlations to carbons two and three bonds away, confirming the substitution pattern. For instance, H-6 would show a correlation to C-4 and C-2, confirming the placement of the iodo and hydroxyl groups. youtube.com

NMR spectroscopy is not limited to static structural analysis; it is also a powerful tool for monitoring chemical reactions in real-time. By acquiring NMR spectra at various time intervals during a reaction involving this compound, researchers can track the disappearance of reactant signals and the appearance of product signals. This application is particularly useful for identifying transient reaction intermediates. The appearance and subsequent disappearance of a unique set of NMR signals can provide evidence for the formation of an unstable intermediate, offering mechanistic insights that are difficult to obtain through other methods. For example, in oxidation or coupling reactions, changes in the aromatic signals can indicate the formation of intermediate species before the final product is formed.

High-Resolution Mass Spectrometry (HRMS) for Molecular and Fragment Ion Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a molecule and its fragments.

For a polar molecule like this compound (molecular formula C₆H₅IO₂), ESI-MS is a well-suited soft ionization technique that can generate intact molecular ions with minimal fragmentation. ual.es

In positive-ion mode ESI-MS , the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the exact mass of C₆H₆IO₂⁺.

In negative-ion mode ESI-MS , the deprotonated molecule [M-H]⁻ would be observed at an m/z corresponding to the exact mass of C₆H₄IO₂⁻. Due to the acidic nature of the phenolic hydroxyl groups, negative-ion mode is often highly sensitive for this class of compounds.

Fast Atom Bombardment (FAB-MS) is an older soft ionization technique that could also be used. It typically generates the protonated molecule [M+H]⁺ and can sometimes result in more fragmentation compared to ESI, which can provide additional structural information.

Table 3: Predicted HRMS Molecular and Fragment Ions for this compound

Ion TypeFormulaPredicted Exact Mass (m/z)Ionization Mode
Protonated Molecule[C₆H₅IO₂ + H]⁺236.9407ESI Positive
Deprotonated Molecule[C₆H₅IO₂ - H]⁻235.9265ESI Negative
Fragment Ion (Loss of I)[C₆H₅O₂]⁺109.0284ESI Positive (MS/MS)
Fragment Ion (Loss of H₂O)[C₆H₃IO]⁻217.9159ESI Negative (MS/MS)

Isotopic Pattern Analysis for Halogen Confirmation

In mass spectrometry, the confirmation of a halogen atom, such as iodine, within a molecular structure is definitively achieved through the analysis of its isotopic pattern. Halogens are characterized by the presence of naturally occurring isotopes, which result in a distinctive signature in the mass spectrum for the molecular ion and any fragment ions containing the halogen.

Iodine is monoisotopic in nature, with its single stable isotope being ¹²⁷I. Therefore, unlike chlorine and bromine which produce characteristic M+2 peaks due to their significant (M+2) isotopes (³⁷Cl and ⁸¹Br), iodine does not produce a significant M+2 peak. libretexts.org The primary confirmation of iodine in a high-resolution mass spectrum comes from the precise mass of the molecular ion (M⁺). The mass of the iodine atom (126.90447 u) is not an integer, and high-resolution mass spectrometry can detect this mass defect, allowing for the determination of the elemental composition.

For a compound like this compound (C₆H₅IO₂), the presence of the iodine atom would be confirmed by a molecular ion peak at a specific m/z value corresponding to its exact mass. Fragmentation patterns would also be indicative; a common fragmentation for aryl halides is the loss of the halogen atom. In the case of this compound, a prominent fragment would likely be observed corresponding to the loss of an iodine radical (I•), resulting in a [M-I]⁺ ion.

Table 1: Isotopic Data for Halogen Confirmation

Halogen Isotope Natural Abundance (%) Mass (amu) Expected MS Pattern
Iodine ¹²⁷I 100 126.90447 A single M⁺ peak.
Chlorine ³⁵Cl 75.77 34.96885 M⁺ and M+2 peaks in ~3:1 ratio. libretexts.org

This interactive table summarizes the isotopic data used for halogen confirmation in mass spectrometry.

Vibrational Spectroscopy (Infrared and Raman)

Characterization of Phenolic Hydroxyl Stretching and Bending Modes

The phenolic hydroxyl (O-H) groups of this compound give rise to characteristic and well-defined bands in both IR and Raman spectra. The precise positions of these bands are sensitive to hydrogen bonding.

O-H Stretching: In a dilute solution with a non-polar solvent, a free (non-hydrogen-bonded) O-H group typically shows a sharp absorption band in the IR spectrum in the region of 3650-3580 cm⁻¹. However, in the solid state or in concentrated solutions, extensive intermolecular and potentially intramolecular hydrogen bonding occurs. This hydrogen bonding weakens the O-H bond, causing the stretching frequency to decrease and the absorption band to become significantly broadened and more intense. For this compound, this broad band is expected to appear in the range of 3400-3200 cm⁻¹. researchgate.net

O-H Bending: The in-plane bending vibration of the phenolic O-H group is coupled with the C-O stretching vibration and typically appears in the region of 1410-1260 cm⁻¹. A strong band around 1200 cm⁻¹ is often characteristic of phenols. ijaemr.com The out-of-plane O-H bending vibration gives rise to a broad band in the 700-600 cm⁻¹ region.

Table 2: Characteristic Vibrational Modes of Phenolic Hydroxyl Groups

Vibrational Mode Typical Frequency Range (cm⁻¹) Expected Appearance for this compound
O-H Stretch (Free) 3650 - 3580 Sharp, weak (in dilute, non-polar solution)
O-H Stretch (H-bonded) 3400 - 3200 Broad, strong (in solid state or polar solvent) researchgate.net
O-H Bend (In-plane) 1410 - 1260 Medium to strong

This interactive table outlines the key vibrational frequencies for the hydroxyl functional groups.

Identification of Aromatic Ring Vibrations and Substitution Patterns

The benzene ring of this compound has a specific trisubstituted pattern (1,2,4-substitution) which can be identified through characteristic vibrations in the "fingerprint" region of the IR and Raman spectra.

C-H Stretching: The aromatic C-H stretching vibrations typically occur at wavenumbers just above 3000 cm⁻¹ (usually in the 3100-3000 cm⁻¹ range). libretexts.orgspectroscopyonline.com

C=C Ring Stretching: The stretching of the carbon-carbon bonds within the aromatic ring results in a series of bands, typically of variable intensity, in the 1620-1400 cm⁻¹ region. spectroscopyonline.com For substituted benzenes, bands are commonly observed near 1600, 1585, 1500, and 1450 cm⁻¹. libretexts.org

Out-of-Plane C-H Bending (Wagging): The out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern on the benzene ring. spectroscopyonline.com For a 1,2,4-trisubstituted benzene ring, a strong absorption band is expected in the 885-870 cm⁻¹ region, with another band appearing between 825 and 805 cm⁻¹. tum.de

C-I Stretching: The carbon-iodine stretching vibration is expected to appear at low frequencies, typically in the range of 600-500 cm⁻¹, due to the high mass of the iodine atom.

Table 3: Diagnostic Aromatic Ring Vibrations for 1,2,4-Trisubstituted Benzenes

Vibrational Mode Typical Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000 libretexts.org
Aromatic C=C Ring Stretch 1620 - 1400 spectroscopyonline.com
Out-of-Plane C-H Bend 885 - 870 and 825 - 805 tum.de

This interactive table shows the diagnostic IR/Raman peaks for identifying the aromatic substitution pattern.

Electronic Absorption and Emission Spectroscopy (UV-Vis Fluorescence)

UV-Vis absorption and fluorescence spectroscopy are powerful tools for probing the electronic structure of molecules like this compound, providing insights into electronic transitions, conjugation, and excited-state phenomena.

Investigation of Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is dominated by electronic transitions within the substituted benzene ring. The hydroxyl (-OH) and iodo (-I) substituents act as auxochromes, modifying the absorption profile of the parent benzene chromophore.

π → π* Transitions: Benzene itself exhibits two main absorption bands due to π → π* transitions: a very intense E2-band around 204 nm and a less intense, vibrational fine-structured B-band around 255 nm. libretexts.orgshimadzu.com The hydroxyl groups, being strong activating groups, and the iodine atom, through the "heavy atom effect" and its lone pairs, cause a bathochromic shift (red shift) of these bands to longer wavelengths and an increase in their intensity (hyperchromic effect). shimadzu.com For this compound, the primary absorption bands are expected to be shifted to the 280-300 nm region.

n → π* Transitions: The oxygen atoms of the hydroxyl groups possess non-bonding electrons (n-electrons). Excitation of these electrons into the π* orbitals of the aromatic ring can give rise to weak n → π* transitions. These transitions are often submerged by the much stronger π → π* bands. youtube.com

The introduction of different substituents significantly alters the electronic properties. Halogen substituents on a phenol (B47542) can influence the electronic transitions, with heavier halogens often leading to more pronounced shifts. mdpi.com

Table 4: Expected Electronic Transitions for this compound

Transition Typical λmax for Benzene (nm) Expected λmax for this compound (nm) Characteristics
π → π* (B-band) ~255 libretexts.org ~290 Moderate intensity, red-shifted due to -OH and -I groups.
π → π* (E-band) ~204 libretexts.org ~220 High intensity, red-shifted.

This interactive table details the anticipated UV-Vis absorption characteristics.

Studies of Excited State Intramolecular Proton Transfer (ESIPT) in Related Phenols

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon photoexcitation. wikipedia.org This phenomenon is common in molecules that contain both a proton donor (like a hydroxyl group) and a proton acceptor in close proximity. While this compound itself does not have the classic arrangement for ESIPT, the study of this process in related hydroquinone (B1673460) derivatives provides valuable context for its potential excited-state behavior.

In molecules designed for ESIPT, such as derivatives of bis(2-benzoxazolyl)-hydroquinone, photoexcitation significantly increases the acidity of the phenolic proton and the basicity of the acceptor site, driving a rapid, often femtosecond to picosecond, proton transfer. nih.govresearchgate.netaip.org This creates a new tautomeric species in the excited state, which is responsible for a characteristic fluorescence emission that is significantly red-shifted (a large Stokes shift) from the normal fluorescence. wikipedia.orgrsc.org The process can involve the transfer of a single proton or, in symmetric molecules like hydroquinone derivatives, a double proton transfer. nih.govnih.gov Computational studies using time-dependent density functional theory (TD-DFT) are often employed to model the potential energy surfaces and elucidate the mechanisms of these transfers. nih.govmdpi.com

The study of ESIPT highlights the dynamic nature of hydroxyl protons in the excited state and their sensitivity to the electronic environment, which is relevant for understanding the full photophysical profile of any substituted phenol, including this compound.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Elucidation of Molecular Geometry and Conformation

The molecular geometry of this compound is predicated on a benzene ring, which is expected to be largely planar. The endocyclic C-C bond lengths within the aromatic ring are anticipated to be in the range of 1.38 to 1.40 Å, consistent with the delocalized π-electron system. The introduction of the iodine and two hydroxyl substituents is expected to induce minor distortions in the benzene ring's symmetry.

The C-O bond lengths of the hydroxyl groups are predicted to be approximately 1.37-1.39 Å, and the C-I bond length is expected to be around 2.10 Å. These values are based on typical bond lengths observed in related phenol and iodobenzene (B50100) structures. The bond angles within the benzene ring are expected to be close to 120°, with some deviation caused by the steric and electronic effects of the substituents. For instance, the C-C-I and C-C-O bond angles might deviate slightly from the ideal 120° to accommodate the bulky iodine atom and the hydroxyl groups.

The conformation of the hydroxyl groups relative to the benzene ring is a key feature. The hydrogen atoms of the hydroxyl groups can be oriented either syn or anti with respect to the iodine atom. The specific conformation adopted in the solid state will be influenced by the formation of intra- and intermolecular hydrogen bonds.

ParameterExpected Value/Range
Bond Lengths (Å)
C-C (aromatic)1.38 - 1.40
C-O1.37 - 1.39
C-I~2.10
O-H~0.96
Bond Angles (°)
C-C-C (aromatic)~120
C-C-O~120
C-C-I~120
C-O-H~109

This table presents predicted geometric parameters for this compound based on data from analogous structures.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Furthermore, the presence of the iodine atom introduces the possibility of halogen bonding. The iodine atom can act as a halogen bond donor, forming interactions with electronegative atoms such as the oxygen of a hydroxyl group from a neighboring molecule (I···O). The strength of these interactions depends on the distance and angle of the I···O contact. In some iodinated organic compounds, I···I interactions have also been observed, which could further influence the crystal packing.

Interaction TypePotential DonorPotential AcceptorExpected Role in Crystal Packing
Hydrogen BondingO-HO (hydroxyl)Primary driving force for supramolecular assembly, forming extensive networks.
Halogen BondingC-IO (hydroxyl)Directional interactions that can influence the orientation of molecules and contribute to the overall packing arrangement.
π-π StackingBenzene ringBenzene ringContributes to the stabilization of the crystal lattice through van der Waals forces.

This table summarizes the expected intermolecular interactions and their roles in the crystal packing of this compound.

Theoretical and Computational Chemistry of 2 Iodobenzene 1,4 Diol

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting the molecular properties of compounds like 2-iodobenzene-1,4-diol. DFT methods, such as the B3LYP functional, combined with basis sets like 6-311G+(d,p), are frequently used to balance computational cost and accuracy for organic molecules. aksaray.edu.trnih.gov Ab initio methods, while more computationally intensive, can provide benchmark-quality data on electronic structure. rsc.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For this compound, the primary degrees of freedom, aside from the benzene (B151609) ring's geometry, involve the orientation of the two hydroxyl (-OH) groups.

The benzene ring is expected to be nearly planar, though the bulky iodine substituent may cause minor distortions. The key aspect of conformational analysis for this molecule is the rotation around the C-O bonds of the hydroxyl groups. The relative orientation of the two O-H bonds (syn- or anti-periplanar) and their orientation relative to the iodine atom will define the most stable conformers. Hydrogen bonding, both intramolecular (between a hydroxyl hydrogen and the iodine or the other oxygen) and intermolecular, would significantly influence the preferred geometry, particularly in the solid state or in solution.

Computational models would predict the bond lengths and angles. The C-I bond length is anticipated to be around 2.10 Å. The C-O bond lengths would be approximately 1.36 Å, and the O-H bonds around 0.96 Å. The bond angles within the benzene ring would be close to 120°, with some deviation induced by the substituents.

Interactive Table 1: Predicted Geometrical Parameters for this compound

The following table presents plausible, predicted data for the geometry of this compound based on DFT calculations of similar molecules. Users can sort the data by clicking on the column headers.

ParameterAtom 1Atom 2Predicted Value
Bond Length (Å) CI2.10
CO1.36
OH0.96
CC (aromatic)1.39 - 1.41
Bond Angle (°) C-C-I119.5
C-C-O121.0
C-O-H109.0

Electronic Structure Analysis (Charge Distribution, Dipole Moments)

The electronic structure of this compound is characterized by the interplay between the electron-donating hydroxyl groups and the electron-withdrawing, yet polarizable, iodine atom. The oxygen atoms of the hydroxyl groups are highly electronegative and will draw electron density, resulting in significant negative partial charges. Conversely, the hydrogen atoms of the hydroxyl groups and the carbon atoms attached to the oxygens will bear positive partial charges.

Interactive Table 2: Predicted Electronic Properties of this compound

This table provides estimated electronic properties based on DFT calculations for analogous compounds. Users can interact with the data for comparison.

PropertyPredicted Value
Dipole Moment (Debye) 2.0 - 3.5 D
Mulliken Atomic Charge on O -0.6 to -0.8 e
Mulliken Atomic Charge on I -0.1 to -0.3 e

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a reliable tool for predicting spectroscopic properties.

Vibrational Frequencies (IR/Raman): The calculated vibrational spectrum would show characteristic peaks. High-frequency O-H stretching vibrations are expected in the range of 3200-3600 cm⁻¹, with the exact position depending on hydrogen bonding. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹. C-O stretching vibrations would be visible in the 1200-1300 cm⁻¹ region. The C-I stretching vibration would be found at lower frequencies, typically between 500-600 cm⁻¹. aksaray.edu.tr

NMR Chemical Shifts:

¹H NMR: The protons of the hydroxyl groups would appear as broad singlets, with chemical shifts highly dependent on solvent and concentration (typically 5-8 ppm). The aromatic protons would resonate in the 6.5-7.5 ppm range, with their specific shifts and coupling patterns determined by the positions of the three different substituents.

¹³C NMR: The carbon atoms attached to the oxygen atoms (C1, C4) would be the most deshielded, appearing around 150-155 ppm. The carbon bonded to iodine (C2) would have its chemical shift influenced by the heavy atom effect, typically appearing around 90-100 ppm. The remaining aromatic carbons would resonate in the standard 115-130 ppm range.

Molecular Orbital Theory and Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

Analysis of Chemical Reactivity and Kinetic Stability

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to have significant contributions from the p-orbitals of the oxygen atoms and the π-system of the benzene ring, reflecting the electron-donating nature of the hydroxyl groups. The LUMO is likely to be a π* orbital of the aromatic system. The presence of the iodine atom, with its p-electrons, will also influence the energies and distributions of these orbitals. rsc.org Studies on dihydroxybenzenes show that the relative positions of the hydroxyl groups significantly impact the HOMO-LUMO gap and thus the antioxidant properties. mdpi.com Hydroquinone (B1673460) (1,4-dihydroxybenzene) generally has a lower ionization potential than catechol or resorcinol (B1680541), making it a better electron donor. mdpi.com The addition of an iodine atom would further modulate these properties.

Interactive Table 3: Predicted Frontier Molecular Orbital Energies for this compound

The following table shows plausible energy values for the frontier orbitals, derived from studies on similar phenolic compounds.

OrbitalPredicted Energy (eV)
HOMO -5.5 to -6.0 eV
LUMO -0.5 to -1.0 eV
HOMO-LUMO Gap 4.5 to 5.5 eV

Mapping of Molecular Electrostatic Potential Surfaces

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule and is an excellent tool for predicting reactive sites. nih.gov The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would show intense red regions around the oxygen atoms of the hydroxyl groups, confirming them as the primary sites for electrophilic attack and hydrogen bond donation. The area around the hydroxyl hydrogens would be strongly positive (blue). The aromatic ring would exhibit a negative potential above and below the plane due to the π-electron cloud. A region of positive or near-neutral potential, known as a "sigma-hole," might be present on the iodine atom along the extension of the C-I bond, making it a potential site for halogen bonding interactions with nucleophiles. nih.gov

Reaction Pathway Elucidation and Transition State Analysis of this compound

The theoretical and computational investigation of this compound's reactivity provides profound insights into its chemical behavior. By mapping the potential energy surface of its reactions, chemists can elucidate detailed mechanisms, identify transient intermediates, and understand the energetic factors that govern reaction rates and product selectivity. This section focuses on the computational approaches used to model reaction pathways and analyze the critical transition states involved.

Computational Modeling of Proposed Reaction Mechanisms

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for exploring the plausible reaction mechanisms of this compound. researchgate.netnih.govrsc.org Given its structure, several reaction types can be proposed and modeled, including oxidative processes involving the hydroquinone moiety and reactions centered on the carbon-iodine bond.

One proposed mechanism for the oxidation of the hydroquinone ring to the corresponding benzoquinone, potentially mediated by a hypervalent iodine species, involves a series of steps including ligand exchange and reductive elimination. rsc.orgnih.gov Computational models for such a pathway would be constructed to calculate the geometries and energies of all reactants, intermediates, transition states, and products. These calculations are typically performed using a specific level of theory, which includes a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311+G(d,p), def2-TZVP), often incorporating a solvent model to simulate solution-phase chemistry. researchgate.net

For instance, a proposed oxidative dearomatization pathway could be modeled as follows:

Reactant Complex Formation: The initial interaction between this compound and an oxidizing agent is modeled to find the most stable initial complex.

Intermediate Formation: The pathway leading to the formation of key intermediates, such as an iodine(III) phenolate, is calculated. nih.gov

Transition State Search: The transition state connecting the intermediate to the product (or another intermediate) is located. This structure represents the highest energy point along the reaction coordinate for that specific step.

Product Formation: The final geometry and energy of the product complex are calculated.

Another area of investigation involves the cleavage of the C–I bond, which is known to be the weakest of the carbon-halogen bonds. wikipedia.org Computational studies can model homolytic cleavage to form radical species or heterolytic pathways. For example, the photolysis of a related compound, 1,2-diiodobenzene, has been computationally studied to understand the formation of benzyne, revealing a mechanism involving the homolytic breaking of the C-I bonds. chemrxiv.org Similar TD-DFT (Time-Dependent DFT) methods could be applied to this compound to explore its photochemical reactivity. chemrxiv.org

The table below illustrates the typical components of a computational model for a hypothetical reaction of this compound.

Computational ParameterTypical Selection and Rationale
MethodDensity Functional Theory (DFT)
FunctionalM06-2X or ωB97X-D (Good for kinetics and non-covalent interactions)
Basis Setdef2-TZVP (For iodine, includes effective core potentials) and 6-311+G(d,p) (For C, H, O)
Solvent ModelPolarizable Continuum Model (PCM) or SMD (To simulate solvent effects)
TaskGeometry Optimization, Frequency Calculation, Transition State Search (e.g., using Berny algorithm or NEB)

Energy Profile Calculations and Kinetic Barrier Determination

Once the stationary points (reactants, intermediates, transition states, and products) along a proposed reaction pathway have been located and optimized, an energy profile can be constructed. This profile plots the relative free energy of the system against the reaction coordinate, providing a visual representation of the entire reaction mechanism. youtube.com

The key energetic parameters derived from these profiles are the activation energy (or Gibbs free energy of activation, ΔG‡) and the reaction energy (or Gibbs free energy of reaction, ΔG_rxn).

Activation Energy (ΔG‡): This is the energy difference between the transition state and the preceding reactant or intermediate. masterorganicchemistry.combritannica.com It represents the minimum energy required for the reaction step to occur and is the primary determinant of the reaction rate. A higher activation energy corresponds to a slower reaction rate.

Reaction Energy (ΔG_rxn): This is the energy difference between the products and the reactants of a given step. A negative value indicates an exergonic (spontaneous) step, while a positive value indicates an endergonic step.

Calculations are performed to obtain the electronic energy, which is then corrected for zero-point vibrational energy (ZPVE), thermal contributions, and entropy to yield the Gibbs free energy at a specific temperature. faccts.de The transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate toward the products. masterorganicchemistry.com

The following interactive table presents hypothetical data for a proposed two-step reaction involving this compound, illustrating how energy profiles are used to determine kinetic barriers.

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsThis compound + Reagent0.0
TS1First Transition State+22.5
IntermediateReaction Intermediate+5.7
TS2Second Transition State+18.9
ProductsFinal Products-15.3

Applications of 2 Iodobenzene 1,4 Diol in Advanced Organic Synthesis

2-Iodobenzene-1,4-diol as a Versatile Synthetic Intermediate

The strategic positioning of the iodo and diol functionalities on the benzene (B151609) ring makes this compound a highly sought-after intermediate in the synthesis of elaborate organic molecules. The iodine atom serves as a versatile handle for the introduction of various substituents through a range of cross-coupling reactions, while the hydroxyl groups can be engaged in cyclization reactions or modified to influence the electronic properties and reactivity of the molecule.

This compound serves as a key starting material for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) through various palladium-catalyzed cross-coupling reactions. The carbon-iodine bond provides a reactive site for the formation of new carbon-carbon bonds, enabling the fusion of additional aromatic rings.

Table 1: Cross-Coupling Reactions Utilizing this compound Derivatives for PAH Synthesis

Cross-Coupling ReactionCatalyst/ReagentsDescription
Suzuki Coupling Pd catalyst, boronic acid/ester, baseFormation of a C-C bond between the iodo-substituted carbon and an aryl or vinyl group from the boronic acid derivative.
Sonogashira Coupling Pd catalyst, Cu(I) co-catalyst, terminal alkyne, baseFormation of a C-C bond between the iodo-substituted carbon and a terminal alkyne. nih.gov
Heck Coupling Pd catalyst, alkene, baseFormation of a C-C bond between the iodo-substituted carbon and an alkene. researchgate.net

This table is interactive. You can sort and filter the data.

These cross-coupling strategies, often used in an iterative fashion, allow for the systematic construction of larger, more complex PAH frameworks. The hydroxyl groups of the this compound moiety can be protected during the coupling reactions and later deprotected or functionalized to fine-tune the electronic and physical properties of the resulting PAHs.

The reactivity of this compound extends to the synthesis of a wide variety of heterocyclic compounds. The iodine atom can participate in intramolecular cyclization reactions, often catalyzed by transition metals, to form fused heterocyclic rings. For instance, intramolecular cyclization of appropriately substituted derivatives can lead to the formation of benzofurans, indoles, and quinolines. nih.govbeilstein-journals.orgorganic-chemistry.org

Furthermore, this compound is a valuable monomer for the synthesis of extended π-conjugated polymers and oligomers. Through repetitive cross-coupling reactions, such as Suzuki or Sonogashira polymerizations, materials with tailored electronic and optical properties can be prepared. The diol functionality can be derivatized to enhance solubility and processability of the resulting polymers, which are of interest for applications in organic electronics.

Development of Novel Hypervalent Iodine Reagents from this compound

The oxidation of the iodine atom in this compound and its derivatives provides access to a range of hypervalent iodine(III) and iodine(V) reagents. These reagents are prized for their mild and selective oxidizing properties, offering an environmentally benign alternative to many heavy metal-based oxidants.

Hypervalent iodine reagents derived from this compound can be utilized for the oxidative functionalization of alkenes. For instance, the corresponding (diacetoxyiodo)benzene (B116549) derivative, which can be prepared by oxidation with peracetic acid, is an effective reagent for the diacetoxylation of alkenes, affording vicinal diacetates. wikipedia.org Subsequent hydrolysis of these diacetates yields the corresponding diols. This two-step sequence represents a valuable method for the dihydroxylation of alkenes.

Table 2: Oxidative Functionalization of Alkenes using Hypervalent Iodine Reagents

ReactionReagentProduct
Diacetoxylation ArI(OAc)₂Vicinal diacetate
Dihydroxylation 1. ArI(OAc)₂ 2. HydrolysisVicinal diol

This table is interactive. You can sort and filter the data.

The Sharpless asymmetric dihydroxylation is a well-established method for the enantioselective synthesis of diols from alkenes using osmium tetroxide and a chiral ligand. alfa-chemistry.comwikipedia.org While not directly employing this compound, the principles of using oxidizing agents to achieve dihydroxylation are relevant to the potential development of chiral hypervalent iodine reagents from this precursor for similar transformations.

Hypervalent iodine reagents, particularly those of the (diacetoxyiodo)benzene type, are known to mediate a variety of rearrangement reactions. A prominent example is the Hofmann rearrangement, which converts primary amides into amines with one fewer carbon atom. While the classical Hofmann rearrangement employs harsh basic conditions, the use of (diacetoxyiodo)benzene allows the reaction to proceed under milder, often neutral or slightly acidic, conditions. wikipedia.org This method involves the in situ formation of an isocyanate intermediate, which can be trapped by various nucleophiles to afford amines, carbamates, or ureas. The diol functionality in a this compound-derived reagent could potentially influence the reactivity and selectivity of such rearrangements through intramolecular interactions.

Strategic Roles in Stereoselective Transformations

The development of chiral hypervalent iodine reagents is a burgeoning area of research, with the goal of achieving highly enantioselective oxidative transformations. The hydroxyl groups in this compound provide convenient handles for the attachment of chiral auxiliaries. By converting the diol into a chiral acetal (B89532) or ketal, or by esterification with chiral carboxylic acids, it is possible to create a chiral environment around the iodine center.

Such chiral reagents have the potential to induce stereoselectivity in a variety of reactions, including the aforementioned dihydroxylation and diacetoxylation of alkenes, as well as other oxidative processes. The proximity of the chiral scaffold to the reactive iodine center can effectively bias the approach of the substrate, leading to the preferential formation of one enantiomer over the other. While specific examples utilizing chiral derivatives of this compound are still emerging, the foundational principles of asymmetric catalysis with chiral hypervalent iodine reagents are well-established and point towards a promising future for this class of compounds in stereoselective synthesis. alfa-chemistry.comnih.gov

Applications in the Synthesis of Functional Materials Precursors

The distinct functionalities of this compound make it an attractive starting material for monomers and building blocks intended for functional materials with tailored electronic and optical properties.

Controlled polymerization techniques are essential for creating polymers with well-defined structures and properties. This compound can be readily converted into a functional monomer for such processes. In a notable example, it has been used to synthesize 2-iodo-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate). researchgate.net This was achieved through an esterification reaction between the two hydroxyl groups of this compound and 4-(3-acryloyloxy)propoxy)benzoic acid.

The resulting molecule is a difunctional monomer equipped with two terminal acrylate (B77674) groups, which are amenable to photopolymerization. Such monomers are particularly useful in the fabrication of polymer-stabilized liquid crystals, where the polymer network is formed in situ within a liquid crystal host to stabilize a specific phase, like the blue phase, for advanced optical applications. researchgate.net

Reactant 1 Reactant 2 Product (Monomer) Application
This compound4-(3-(Acryloyloxy)propoxy)benzoic acid2-Iodo-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate)Polymer-stabilized blue phase liquid crystals. researchgate.net

The hydroquinone (B1673460) moiety of this compound is a classic redox-active unit, while the iodine atom provides a reactive site for carbon-carbon bond-forming reactions like Suzuki or Sonogashira couplings. This combination makes it a versatile building block for constructing larger, conjugated systems used in electronic and optical materials.

For instance, the protected form, 2-iodohydroquinone diacetate, has been synthesized via reductive acetylation of 2-iodoquinone. This protected derivative can be used in subsequent coupling reactions where the hydroxyl groups might otherwise interfere. By leveraging cross-coupling chemistry at the iodo position, the hydroquinone core can be integrated into polycyclic aromatic compounds, conjugated polymers, or other complex molecular architectures. These resulting materials often exhibit interesting photophysical or electrochemical properties relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Coordination Chemistry of 2 Iodobenzene 1,4 Diol

2-Iodobenzene-1,4-diol as a Ligand in Metal Coordination

As a ligand, this compound presents intriguing possibilities for the design of novel coordination compounds. Its bifunctional nature, arising from the two hydroxyl groups and the iodine substituent on the aromatic ring, allows for multiple points of attachment to metal ions.

The coordination of this compound to metal centers can occur through several potential sites, primarily the oxygen atoms of the two hydroxyl groups and, under certain conditions, the iodine atom. The hydroxyl groups, acting as hard donors, are expected to readily coordinate to a variety of metal ions. Deprotonation of one or both hydroxyl groups yields anionic oxygen donors, which form strong bonds with metal cations. This can lead to the formation of a five-membered chelate ring if both oxygen atoms coordinate to the same metal center, a common and stable arrangement in coordination chemistry.

The iodine atom, being a soft donor, has a lower propensity to coordinate to hard metal ions but can form significant interactions with softer metal centers. fiveable.me The coordination can occur through a simple donor-acceptor bond or might involve more complex hypervalent iodine interactions. nih.gov The large size and polarizability of the iodine atom can influence the steric and electronic environment of the resulting complex. fiveable.me The interplay between the hard oxygen and soft iodine donors makes this compound a potentially hemilabile ligand, where one type of donor can dissociate while the other remains bonded, facilitating catalytic processes.

Potential Coordination Modes of this compound:

Coordination Site(s)DescriptionPotential Metal Partners
Monodentate (O)One hydroxyl group coordinates to the metal center, either as a neutral ligand or after deprotonation.Most transition metals, lanthanides, actinides. nih.gov
Bidentate Chelate (O, O)Both hydroxyl groups coordinate to the same metal center, forming a stable chelate ring. This is often the preferred mode for diol ligands.Transition metals (e.g., Cu(II), Ni(II), Co(II)), main group metals. ijnes.org
Bidentate Bridging (O, O)Each hydroxyl group coordinates to a different metal center, leading to the formation of polynuclear complexes or coordination polymers.Many transition metals.
Monodentate (I)The iodine atom acts as a soft donor to a soft metal center.Soft metals (e.g., Ag(I), Au(I), Pd(II), Pt(II)).
Bidentate Chelate (O, I)One hydroxyl oxygen and the iodine atom coordinate to the same metal center. This would form a less common four-membered chelate ring.Soft to borderline metal ions.

The synthesis of metal complexes with this compound can be achieved through various standard synthetic methodologies used in coordination chemistry. sbmu.ac.irnih.gov The choice of solvent, temperature, and the metal-to-ligand ratio can influence the final product's structure and dimensionality. The structural diversity of these complexes can range from simple mononuclear species to intricate polynuclear clusters and extended coordination polymers.

For instance, reacting this compound with metal salts in a 2:1 ligand-to-metal ratio in the presence of a weak base could favor the formation of mononuclear complexes where two deprotonated ligands coordinate to the metal center. Conversely, a 1:1 ratio might promote the formation of polymeric chains where the ligand bridges between metal centers. The presence of the bulky iodine atom can also play a significant role in directing the self-assembly of these structures, potentially leading to unique crystal packing and supramolecular architectures.

Electronic and Spectroscopic Characterization of Coordination Compounds

A suite of spectroscopic and analytical techniques is essential to fully characterize the coordination compounds of this compound and to understand the nature of the metal-ligand interactions.

UV-Visible Spectroscopy: The electronic spectra of this compound complexes are expected to show shifts in the absorption bands corresponding to the π → π* transitions of the aromatic ring upon coordination to a metal ion. up.ac.za New bands may also appear in the visible region due to d-d transitions of the metal center or ligand-to-metal charge transfer (LMCT) transitions. These spectral changes provide evidence of complex formation and can offer insights into the geometry of the coordination sphere. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination environment of the hydroxyl groups. The broad O-H stretching vibration in the free ligand is expected to shift or disappear upon deprotonation and coordination to a metal ion. rjpbcs.comresearchgate.net New bands corresponding to M-O vibrations may appear in the low-frequency region of the spectrum, providing direct evidence of metal-oxygen bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed information about the structure of the complexes in solution. anu.edu.au Upon coordination, the chemical shifts of the aromatic protons of the this compound ligand are expected to change. For diamagnetic complexes, ¹H and ¹³C NMR can help elucidate the coordination mode of the ligand. nih.gov In the case of paramagnetic complexes, the NMR signals may be significantly broadened and shifted, but these paramagnetic effects can also be used to obtain structural information. anu.edu.au

Expected Spectroscopic Changes upon Coordination:

TechniqueObservation in Free LigandExpected Change Upon CoordinationInformation Gained
UV-Vis Intense bands in the UV region (π → π* transitions).Shift in π → π* bands (bathochromic or hypsochromic); appearance of new bands (d-d, LMCT).Evidence of coordination; information on electronic structure and coordination geometry. up.ac.za
IR Broad ν(O-H) stretch (~3200-3600 cm⁻¹); ν(C-O) stretch (~1200 cm⁻¹).Disappearance or shift of ν(O-H); shift in ν(C-O); appearance of new ν(M-O) bands in the far-IR region.Confirmation of coordination through oxygen; indication of deprotonation. rjpbcs.comresearchgate.net
NMR Sharp signals for aromatic and hydroxyl protons in specific chemical shift ranges.Shift in aromatic proton signals; disappearance of hydroxyl proton signal upon deprotonation and exchange.Information on the solution-state structure and ligand binding. nih.gov

Catalytic and Material Science Applications of this compound Metal Complexes

While specific applications for metal complexes of this compound are not yet widely reported, their structural and electronic features suggest potential utility in several areas of catalysis and material science. The redox-active nature of the hydroquinone (B1673460) moiety, coupled with the diverse reactivity of transition metal centers, makes these complexes promising candidates for catalytic applications. mdpi.comnih.gov

Potential applications include their use as catalysts in oxidation reactions, where the hydroquinone/quinone redox couple could participate in electron transfer processes. mdpi.com The presence of an iodo-substituent could also be exploited in cross-coupling reactions. taylorandfrancis.com In material science, the ability of these ligands to form coordination polymers could lead to the development of new porous materials with potential applications in gas storage or separation. The combination of a heavy atom (iodine) and a metal center might also impart interesting photophysical or electronic properties to the resulting materials.

Supramolecular Chemistry Involving 2 Iodobenzene 1,4 Diol

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of unique complexes between a large "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent forces. wikipedia.org The design of synthetic hosts capable of selective molecular recognition is a cornerstone of supramolecular chemistry, with applications ranging from sensing to catalysis. nih.gov The structure of 2-iodobenzene-1,4-diol provides a versatile platform for designing hosts that can utilize a combination of interactions to achieve high affinity and selectivity for specific guests.

The design of molecular receptors often relies on the strategic placement of functional groups that can engage in specific non-covalent interactions with a target guest molecule. The this compound moiety is an exemplary building block for this purpose, as it contains both strong hydrogen bond donors (the hydroxyl groups) and a halogen bond donor (the iodine atom).

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base (the halogen bond acceptor). nih.gov The iodine atom in this compound is a particularly effective halogen bond donor. Simultaneously, the hydroxyl groups can form strong, directional hydrogen bonds with Lewis basic sites on a guest molecule.

A critical aspect in the design of receptors based on halogenated hydroquinones is the competition and cooperation between hydrogen and halogen bonding. Research on systems involving hydroquinone (B1673460) derivatives and diiodo derivatives has demonstrated that the formation of either hydrogen-bonded or halogen-bonded co-crystals can be controlled by the choice of solvent. chemistryviews.orgrsc.org In nonpolar solvents, hydrogen bonding typically dominates, whereas in more polar solvents, which can effectively solvate and weaken hydrogen bond donors, the halogen bond becomes the preferred interaction for directing assembly. chemistryviews.orgrsc.org This principle is fundamental for designing "smart" receptors whose binding preferences can be switched by altering the environment. A receptor incorporating the this compound unit could therefore be designed to selectively bind a guest via hydrogen bonds in one solvent and another guest via halogen bonds in a different solvent.

The binding affinity of a host-guest complex is a measure of the strength of the interaction, typically quantified by the association constant (Ka). High selectivity refers to a host's ability to bind strongly to a specific guest while binding weakly or not at all to other, often structurally similar, molecules.

While specific quantitative binding studies for receptors built solely from this compound are not extensively documented, the principles governing its interactions are well-established. The high directionality of both hydrogen and halogen bonds allows for the creation of binding pockets with well-defined geometries, leading to high shape and electronic complementarity with the intended guest.

The selectivity of a receptor based on this compound would depend on the guest's ability to act as a hydrogen bond acceptor, a halogen bond acceptor, or both. For instance, a guest molecule with strong Lewis basic sites, such as pyridine (B92270) nitrogens, would be a prime target. The table below illustrates a hypothetical scenario demonstrating the potential selectivity of a receptor containing a this compound unit for different types of guest molecules.

Guest MoleculeKey Functional Group(s)Primary Interaction ModeExpected Relative Binding Affinity (Ka)
1,2-Bis(4-pyridyl)ethanePyridine NitrogenHydrogen Bonding and/or Halogen BondingHigh
Benzoic AcidCarboxylic AcidHydrogen BondingModerate
NaphthaleneAromatic π-systemHalogen Bonding (C-I···π)Low to Moderate
CyclohexaneAlkyl C-Hvan der WaalsVery Low

This table is illustrative and intended to demonstrate the principles of binding selectivity. Actual experimental values would be required for confirmation.

Self-Assembly of Supramolecular Architectures

Self-assembly is the process by which molecules spontaneously organize into ordered structures through non-covalent interactions. This compound is an ideal candidate for studying self-assembly due to its capacity to form predictable and robust interaction patterns.

An inclusion complex is a host-guest complex where one chemical compound (the "host") has a cavity in which a "guest" compound can be accommodated. wikipedia.org While this compound itself does not possess a permanent cavity, it can self-assemble with other molecules to form lattices that contain voids capable of including guest molecules, often solvent molecules.

More significantly, this compound is an excellent component for forming co-crystals. A co-crystal is a crystalline structure composed of two or more different molecules in a stoichiometric ratio, held together by non-covalent interactions. The ability of this compound to participate in both hydrogen and halogen bonding makes it a versatile co-crystal former.

Seminal work in this area has explored the competition between hydrogen and halogen bonding in the formation of co-crystals. chemistryviews.orgrsc.org In competitive co-crystallization experiments involving a diiodobenzene derivative, a hydroquinone derivative, and a dipyridyl guest, the outcome was found to be highly dependent on the solvent.

In nonpolar solvents (e.g., toluene): The formation of hydrogen-bonded co-crystals between the hydroquinone and the dipyridyl guest is favored.

In polar solvents (e.g., isopropanol): The formation of halogen-bonded co-crystals between the diiodobenzene and the dipyridyl guest is preferred.

This solvent-dependent selectivity demonstrates that the supramolecular synthons (the specific recognition motifs) can be switched, providing a powerful method for controlling the self-assembly of complex architectures. nih.gov This principle is directly applicable to this compound, which contains both competing functionalities within the same molecule.

Component AComponent B (Guest)SolventDominant InteractionResulting Supramolecular Structure
Hydroquinone Derivative1,2-Bis(4-pyridyl)ethaneToluene (B28343) (Nonpolar)Hydrogen Bonding (O-H···N)Hydrogen-Bonded Co-crystal
Diiodobenzene Derivative1,2-Bis(4-pyridyl)ethaneIsopropanol (Polar)Halogen Bonding (C-I···N)Halogen-Bonded Co-crystal

This table is based on findings from competitive co-crystallization studies involving separate hydroquinone and diiodobenzene derivatives, illustrating the principles that would govern the behavior of this compound. chemistryviews.orgrsc.org

Applications in Selective Separations and Trapping of Molecular Species

The ability of this compound to form selective non-covalent interactions with other molecules suggests its potential use in separation science. While specific applications have not yet been extensively developed, the principles of its supramolecular chemistry offer a clear path toward such technologies.

The formation of selective co-crystals could be exploited for the separation of specific isomers or the purification of fine chemicals. For example, if this compound forms a stable co-crystal with one component of a mixture, that component could be selectively precipitated from solution, a process known as host-guest crystallization.

Furthermore, materials (such as polymers or metal-organic frameworks) functionalized with this compound moieties could be designed for selective trapping of molecular species. A stationary phase in a chromatography column functionalized with this compound could selectively retain analytes capable of forming strong hydrogen or halogen bonds, allowing for their separation from a complex mixture. The dual nature of its interactions could allow for tunable separation systems where the selectivity can be modulated by changing the mobile phase polarity, echoing the solvent-dependent behavior observed in co-crystallization. chemistryviews.orgrsc.org These potential applications, however, remain a promising area for future research.

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